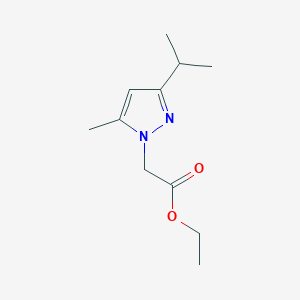
Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with its unique structure, finds relevance in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-isopropyl-5-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl pyrazole-4-carboxylate
- 3,5-Dimethyl-1H-pyrazole
- 1-Phenyl-3-methyl-1H-pyrazole
Uniqueness
Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate stands out due to its specific substitution pattern on the pyrazole ring. The presence of both isopropyl and methyl groups at positions 3 and 5, respectively, imparts unique chemical and biological properties. This distinct structure can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1402446-15-4 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-3-propan-2-ylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)7-13-9(4)6-10(12-13)8(2)3/h6,8H,5,7H2,1-4H3 |
InChI Key |
UHDNSPKZSYVPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
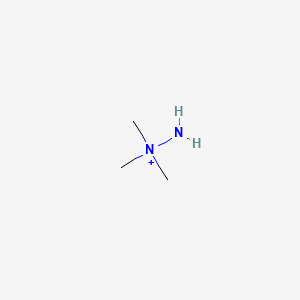
![N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)
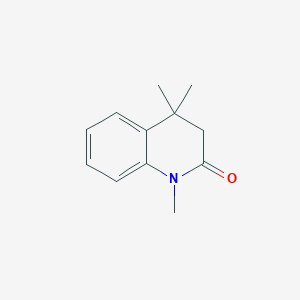
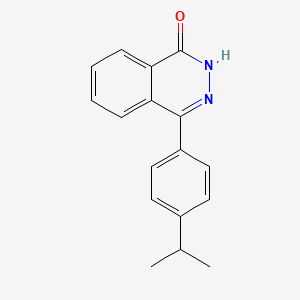
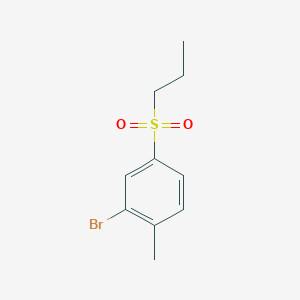
![1-Propanamine, 3-[(3b)-cholest-5-en-3-yloxy]-](/img/structure/B8733662.png)

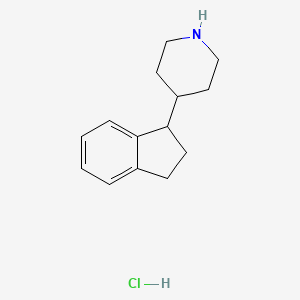
![4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B8733694.png)
![tert-butyl (3aR,4R,6aS)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8733708.png)
![(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B8733720.png)
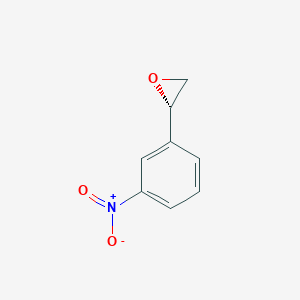
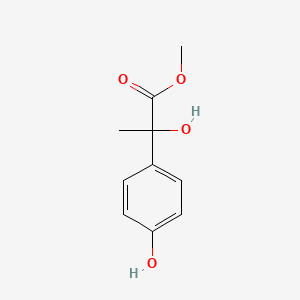
![N-[2-(3-fluorophenyl)ethyl]-N'-isoquinolin-5-ylurea](/img/structure/B8733737.png)
